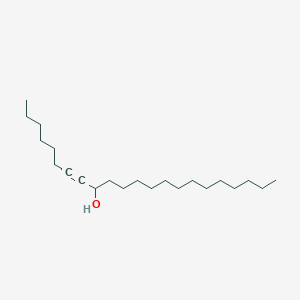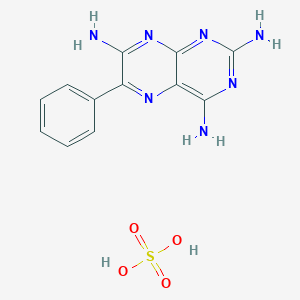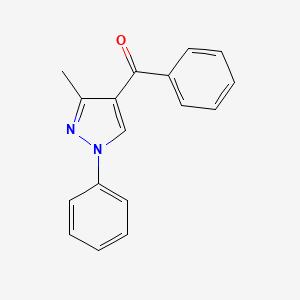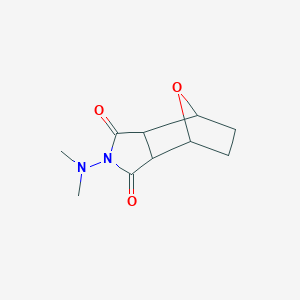
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate is an organic compound belonging to the class of enoate esters These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group The structure of this compound includes a butoxy group, a cyano group, and a methyl group attached to a butenoate ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate typically involves the reaction of ethyl 2-cyano-3-methyl-2-butenoate with butanol under acidic or basic conditions. The reaction proceeds through an esterification process where the butanol reacts with the carboxylic acid group of the ethyl 2-cyano-3-methyl-2-butenoate to form the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry.
Comparación Con Compuestos Similares
- Ethyl 2-cyano-3-methyl-2-butenoate
- Ethyl 2-cyano-3-phenyl-2-butenoate
- Ethyl 2-cyano-3-methyl-3-butenoate
Comparison: Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate is unique due to the presence of the butoxy group, which imparts different physical and chemical properties compared to its analogs. For instance, the butoxy group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90158-40-0 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H19NO3/c1-4-6-7-15-9-10(3)11(8-13)12(14)16-5-2/h4-7,9H2,1-3H3 |
Clave InChI |
VKDOTIKAOIXAEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=C(C#N)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)


![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)



